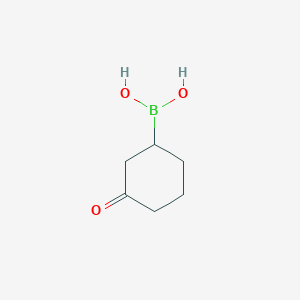

(3-Oxocyclohexyl)boronic acid

Descripción

Significance of Organoboron Compounds as Versatile Synthetic Intermediates

The utility of organoboron compounds in organic synthesis is vast and continues to expand. numberanalytics.comscispace.com They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comboronmolecular.com Their rise to prominence is largely due to their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has revolutionized the way chemists construct complex molecular architectures. dergipark.org.trboronmolecular.com This reaction allows for the efficient formation of carbon-carbon bonds between various organic fragments with high functional group tolerance. fiveable.meacs.org

Beyond cross-coupling, organoboron compounds are involved in a diverse range of reactions including:

A significant advantage of using organoboron compounds is their generally low toxicity and the fact that their primary byproduct is boric acid, an environmentally benign substance. boronmolecular.comscispace.com This "green" aspect, combined with their stability and ease of handling, makes them highly attractive for both laboratory-scale synthesis and industrial applications. fiveable.mewiley-vch.de

Overview of Boronic Acids: Fundamental Structure, Electronic Properties, and Broad Chemical Versatility

Boronic acids, with the general formula R-B(OH)₂, are a prominent class of organoboron compounds. wikipedia.org Structurally, they feature a boron atom bonded to an organic group (R) and two hydroxyl groups. boronmolecular.com The boron atom in boronic acids is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. wiley-vch.de This electron deficiency confers Lewis acidic properties, allowing boronic acids to accept a pair of electrons. boronmolecular.comaablocks.com

Fundamental Structure

The fundamental structure of a boronic acid consists of a central boron atom linked to a carbon atom of an organic substituent and two hydroxyl groups. wiley-vch.de This arrangement allows for a variety of structures, as the organic group 'R' can be alkyl, aryl, alkenyl, or alkynyl, each imparting distinct properties and reactivity to the molecule. wiley-vch.dewiley-vch.de Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines. wikipedia.org

Electronic Properties

The electronic nature of the boron atom in boronic acids is key to their reactivity. The vacant p-orbital on the sp²-hybridized boron makes them electron-accepting Lewis acids. aablocks.comacs.org However, upon coordination with a Lewis base, such as a hydroxide ion, the boron atom becomes sp³-hybridized and tetrahedral, forming a boronate anion. aablocks.com This change in hybridization significantly alters the electronic properties; the neutral boronic acid is electron-withdrawing, while the anionic boronate is electron-donating. aablocks.comacs.org The pKa of a typical boronic acid is around 9, but the formation of the tetrahedral boronate complex can lower the pKa to approximately 7. wikipedia.orgpharmiweb.com

Broad Chemical Versatility

The chemical versatility of boronic acids is extensive. scispace.comnih.gov They are most famously used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. pharmiweb.comwikipedia.org However, their utility extends to a wide range of other transformations, including:

Furthermore, boronic acids can form reversible covalent bonds with diols, a property exploited in the design of sensors and for molecular recognition of saccharides. boronmolecular.comnih.gov

Specific Context of Cyclic and Ketone-Containing Boronic Acids in Research

Within the broader class of boronic acids, those containing cyclic and ketone functionalities present unique synthetic challenges and opportunities. The presence of a ketone group within the same molecule as a boronic acid can lead to interesting reactivity and potential intramolecular interactions. Research in this area explores the synthesis and application of these bifunctional molecules.

For instance, the synthesis of allylic boronic acids from α,β-unsaturated ketones has been a subject of study. rsc.orgchemrxiv.org These reactions can proceed through various intermediates, such as N-tosylhydrazones, and can be promoted by light. rsc.orgchemrxiv.org The resulting allylic boronic acids are valuable intermediates that can be used in subsequent reactions, such as allylboration of aldehydes to produce homoallylic alcohols with high diastereoselectivity. rsc.org

The development of methods for the synthesis of β-boryl carbonyl compounds is another active area of research. nih.gov These compounds are important synthetic intermediates, and their preparation often involves the 1,4-conjugate addition of diboron reagents to α,β-unsaturated carbonyls, catalyzed by transition metals. nih.gov The presence of both a ketone and a boronic acid moiety in a cyclic framework, as in (3-Oxocyclohexyl)boronic acid, offers a scaffold for the synthesis of complex and functionally diverse molecules. chemscene.comacs.org

Propiedades

IUPAC Name |

(3-oxocyclohexyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BO3/c8-6-3-1-2-5(4-6)7(9)10/h5,9-10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPSQVKWDDHUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCC(=O)C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the common synthetic routes for (3-Oxocyclohexyl)boronic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via cross-coupling reactions such as the Suzuki-Miyaura protocol, which requires palladium catalysts and aryl halides. Protodeboronation of pre-functionalized cyclohexylboronic esters is another route, where acidic or oxidative conditions remove protecting groups . Yield optimization depends on solvent polarity (e.g., THF or DMF), temperature control (60–100°C), and stoichiometric ratios of boronic ester precursors. Impurities from trimerization (boroxine formation) can be minimized using anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : <sup>11</sup>B NMR confirms boronic acid identity (δ ~30 ppm for trigonal planar boron). <sup>1</sup>H and <sup>13</sup>C NMR identify cyclohexyl and oxo substituents .

- Mass Spectrometry : MALDI-MS requires derivatization with diols (e.g., pinacol) to prevent boroxine interference. On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) stabilizes the analyte for accurate mass determination .

- HPLC : Reverse-phase chromatography with ion-pairing agents (e.g., trifluoroacetic acid) resolves boronic acid from hydrolyzed byproducts .

Q. How does the oxo group in this compound influence its reactivity with diols?

The ketone group at the 3-position enhances Lewis acidity by stabilizing the tetrahedral boronate intermediate through inductive effects. This increases binding affinity for cis-diols (e.g., sugars) compared to non-oxo analogs. Competitive binding assays using fluorescence displacement (e.g., Alizarin Red S) quantify this effect .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported binding constants for this compound with glycoproteins?

Discrepancies arise from secondary interactions (e.g., hydrophobic or electrostatic forces) overshadowing boronate ester formation. To isolate diol-specific binding:

Q. How can stopped-flow kinetics elucidate the binding mechanism of this compound with biomolecules?

Stopped-flow fluorescence measures kon/koff rates by rapidly mixing boronic acid with a fluorescent diol probe (e.g., alizarin). For this compound, kon values for fructose (~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) exceed glucose due to faster tetrahedral intermediate formation. Temperature-dependent studies reveal activation energies, while pH profiles identify protonation steps critical for binding .

Q. What computational approaches optimize this compound’s utility in sensor design?

- QSAR Modeling : Mordred descriptors (e.g., topological polar surface area) predict binding affinity trends. Principal component analysis (PCA) clusters boronic acids by electronic and steric properties to guide sensor library design .

- Docking Simulations : Molecular dynamics (MD) models the oxo group’s role in stabilizing diol complexes, aiding rational modifications for enhanced selectivity .

Q. Can photoresponsive azobenzene-boronic acid hybrids improve spatiotemporal control in drug delivery systems?

Yes. Ortho-azobenzene derivatives exhibit light-dependent binding: Z-isomers (induced by 450 nm light) enhance diol affinity 20-fold via steric stabilization of the boronate ester. This enables "catch-and-release" of glycosylated drugs in hydrogels, with stiffness modulated by visible light .

Methodological Challenges and Solutions

Q. How to mitigate boroxine formation during MALDI-MS analysis of this compound conjugates?

Q. What factors limit the selectivity of boronic acid-based glycoprotein sensors, and how can they be addressed?

Non-specific interactions (e.g., hydrophobic binding) reduce selectivity. Strategies include:

Q. How does the cyclohexyl ring conformation affect this compound’s therapeutic potential?

Chair conformations position the oxo group for hydrogen bonding with protease active sites (e.g., proteasome inhibition). Stereoelectronic effects from axial vs. equatorial substituents are modeled using density functional theory (DFT) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.